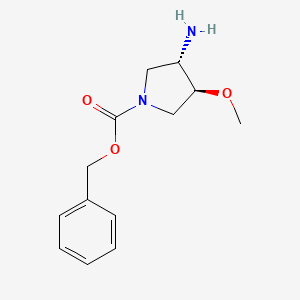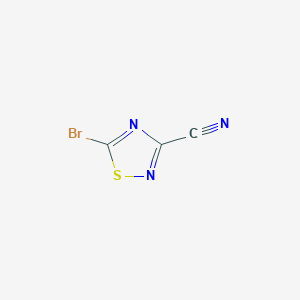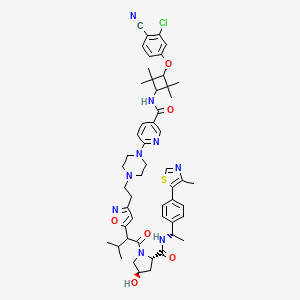![molecular formula C17H13NO B12856511 1-[2-(3-Quinolinyl)phenyl]ethanone](/img/structure/B12856511.png)
1-[2-(3-Quinolinyl)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(3-Quinolinyl)phenyl]ethanone is an organic compound that belongs to the class of quinoline derivatives. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. The compound this compound is characterized by the presence of a quinoline ring attached to a phenyl group through an ethanone linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-Quinolinyl)phenyl]ethanone typically involves the condensation of 3-quinolinecarboxaldehyde with acetophenone in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(3-Quinolinyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-based ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or an alkane.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the quinoline or phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for halogenation and sulfonation reactions, respectively.
Major Products Formed:
Oxidation: Quinoline-based ketones or carboxylic acids.
Reduction: Quinoline-based alcohols or alkanes.
Substitution: Halogenated or sulfonated quinoline derivatives.
Applications De Recherche Scientifique
1-[2-(3-Quinolinyl)phenyl]ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties
Mécanisme D'action
The mechanism of action of 1-[2-(3-Quinolinyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in cellular metabolism, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Quinoline: A simpler structure with a single quinoline ring.
2-Phenylquinoline: Similar structure but lacks the ethanone linkage.
3-Quinolinecarboxaldehyde: A precursor in the synthesis of 1-[2-(3-Quinolinyl)phenyl]ethanone.
Uniqueness: this compound is unique due to its specific structure, which combines the properties of both quinoline and phenyl groups.
Propriétés
Formule moléculaire |
C17H13NO |
|---|---|
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
1-(2-quinolin-3-ylphenyl)ethanone |
InChI |
InChI=1S/C17H13NO/c1-12(19)15-7-3-4-8-16(15)14-10-13-6-2-5-9-17(13)18-11-14/h2-11H,1H3 |
Clé InChI |
QYTSEBAQDOZWLZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC=C1C2=CC3=CC=CC=C3N=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


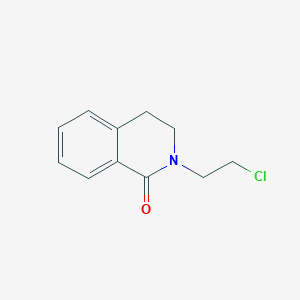
![5-(2-(Hexyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12856432.png)
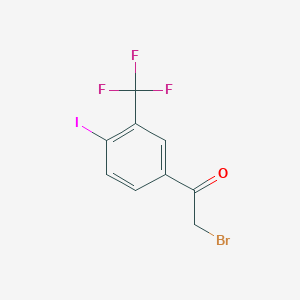


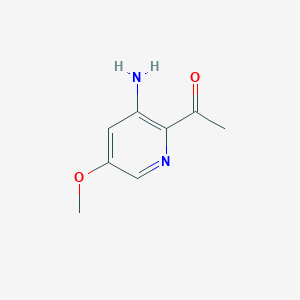
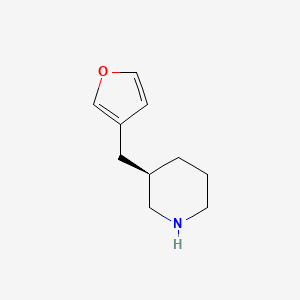

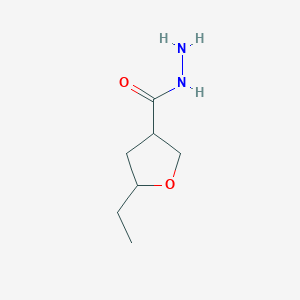

![4-(3,3,4,4,5,5-Hexafluoro-2-(2-methylbenzo[b]thiophen-3-yl)cyclopent-1-en-1-yl)-5-methyl-2-phenyloxazole](/img/structure/B12856506.png)
